

[Tyr1]-Somatostatin-14: An In-Depth Technical Guide to SSTR2 Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Tyr1]-Somatostatin-14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **[Tyr1]-Somatostatin-14** to the Somatostatin Receptor Subtype 2 (SSTR2). This document collates available data on binding affinity, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Introduction to [Tyr1]-Somatostatin-14 and SSTR2

Somatostatin-14 is a cyclic tetradecapeptide that plays a crucial role in neuroendocrine signaling, primarily through its interaction with a family of five G-protein coupled receptors (SSTR1-5). The substitution of the Alanine at position 1 with Tyrosine results in **[Tyr1]-Somatostatin-14**, a modification often utilized for radioiodination in binding assays. SSTR2 is a key receptor subtype, widely expressed in various tissues and often overexpressed in neuroendocrine tumors (NETs), making it a significant target for both diagnostics and therapeutics. While it is established that **[Tyr1]-Somatostatin-14** binds to SSTR2, specific quantitative binding affinity data such as K_i , IC_{50} , or K_d values are not readily available in the public domain. One contributing factor may be the susceptibility of iodinated **[Tyr1]-Somatostatin-14** to degradation by proteases in experimental settings^[1].

SSTR2 Binding Affinity Data

Due to the limited availability of direct binding data for **[Tyr1]-Somatostatin-14**, this section presents binding affinities of the parent molecule, Somatostatin-14, and other relevant analogs

to human SSTR2. This comparative data provides a valuable context for understanding the potential binding characteristics of **[Tyr1]-Somatostatin-14**.

Compound	Receptor Subtype	Assay Type	Radioligand	Cell Line	Ki (nM)	IC50 (nM)	Kd (nM)
Somatostatin-14	hSSTR2	Competition	[125I]Tyr 11-Somatostatin-14	CHO-K1	0.15		
Somatostatin-14	hSSTR2	Saturation	[125I]Tyr 11-Somatostatin-14	Mouse Retina	1.48		
Octreotide	hSSTR2	Competition	[125I]Tyr 3-Octreotide	CHO-K1	0.2		
Lanreotide	hSSTR2	Competition	[125I]Tyr 11-Somatostatin-14	CHO-K1	1.3		
Ga-DOTA-[Tyr3]-octreotate	hSSTR2	Competition	Not Specified	Transfected Cell Lines	0.2		
In-DTPA-[Tyr3]-octreotate	hSSTR2	Competition	Not Specified	Transfected Cell Lines	1.3		
Y-DOTA-[Tyr3]-octreotate	hSSTR2	Competition	Not Specified	Transfected Cell Lines	1.6		

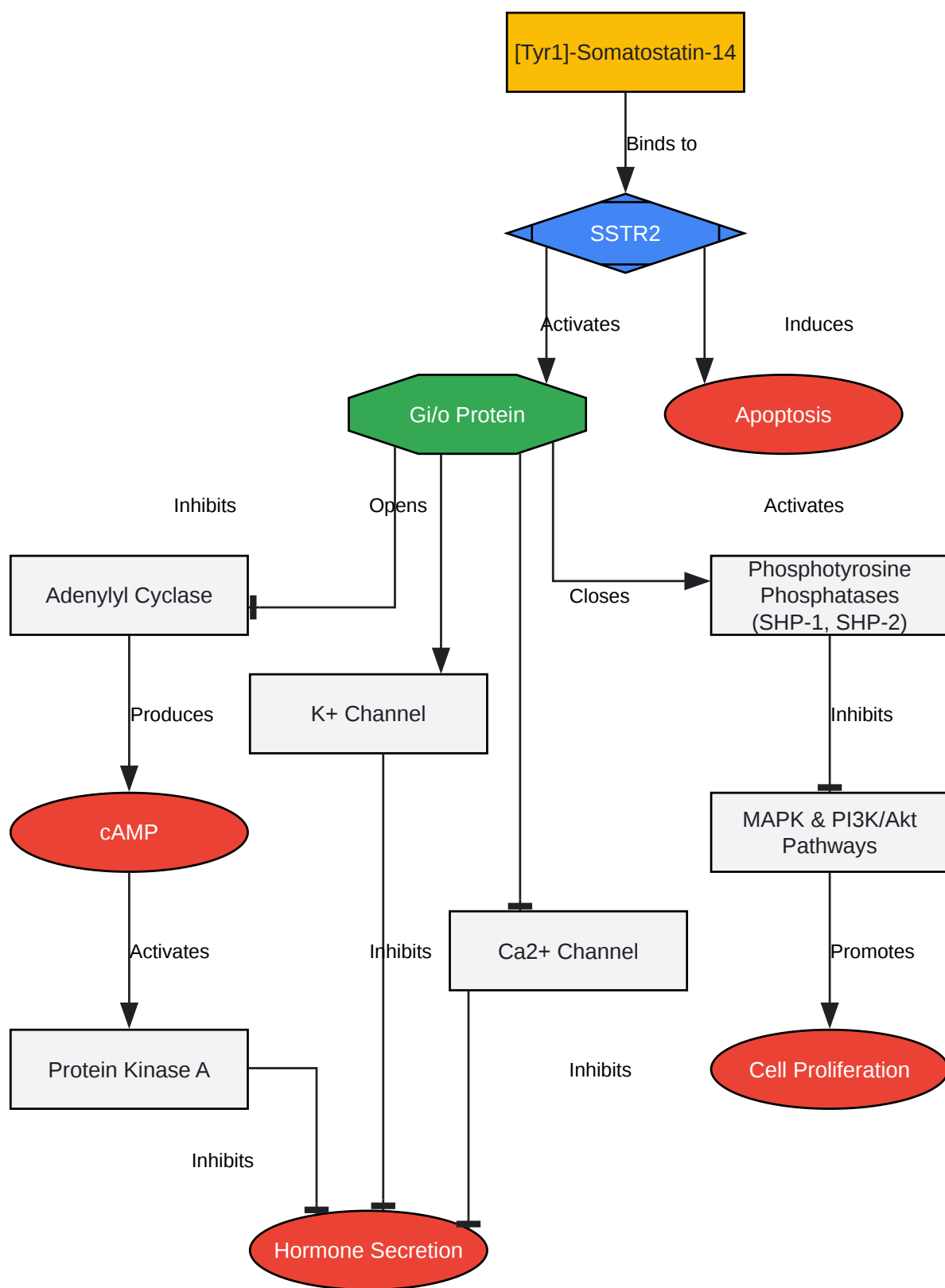
Note: The table above provides a summary of binding data for Somatostatin-14 and related analogs. Specific binding data for **[Tyr1]-Somatostatin-14** is not available in the cited literature.

SSTR2 Signaling Pathways

Upon agonist binding, SSTR2 initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G-proteins (Gi/o). The activation of these pathways leads to various cellular responses, including inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.

The primary signaling pathways associated with SSTR2 activation include:

- **Inhibition of Adenylyl Cyclase:** Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- **Modulation of Ion Channels:** SSTR2 activation can lead to the opening of inwardly rectifying potassium (K⁺) channels and the closing of voltage-gated calcium (Ca²⁺) channels, leading to cell hyperpolarization and reduced calcium influx.
- **Activation of Phosphotyrosine Phosphatases (PTPs):** SSTR2 can activate PTPs, such as SHP-1 and SHP-2, which are involved in dephosphorylating key signaling molecules in proliferative pathways like the MAPK/ERK and PI3K/Akt pathways.
- **Induction of Apoptosis:** In some cell types, SSTR2 activation can trigger programmed cell death through the activation of pro-apoptotic proteins.



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SSTR2 Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

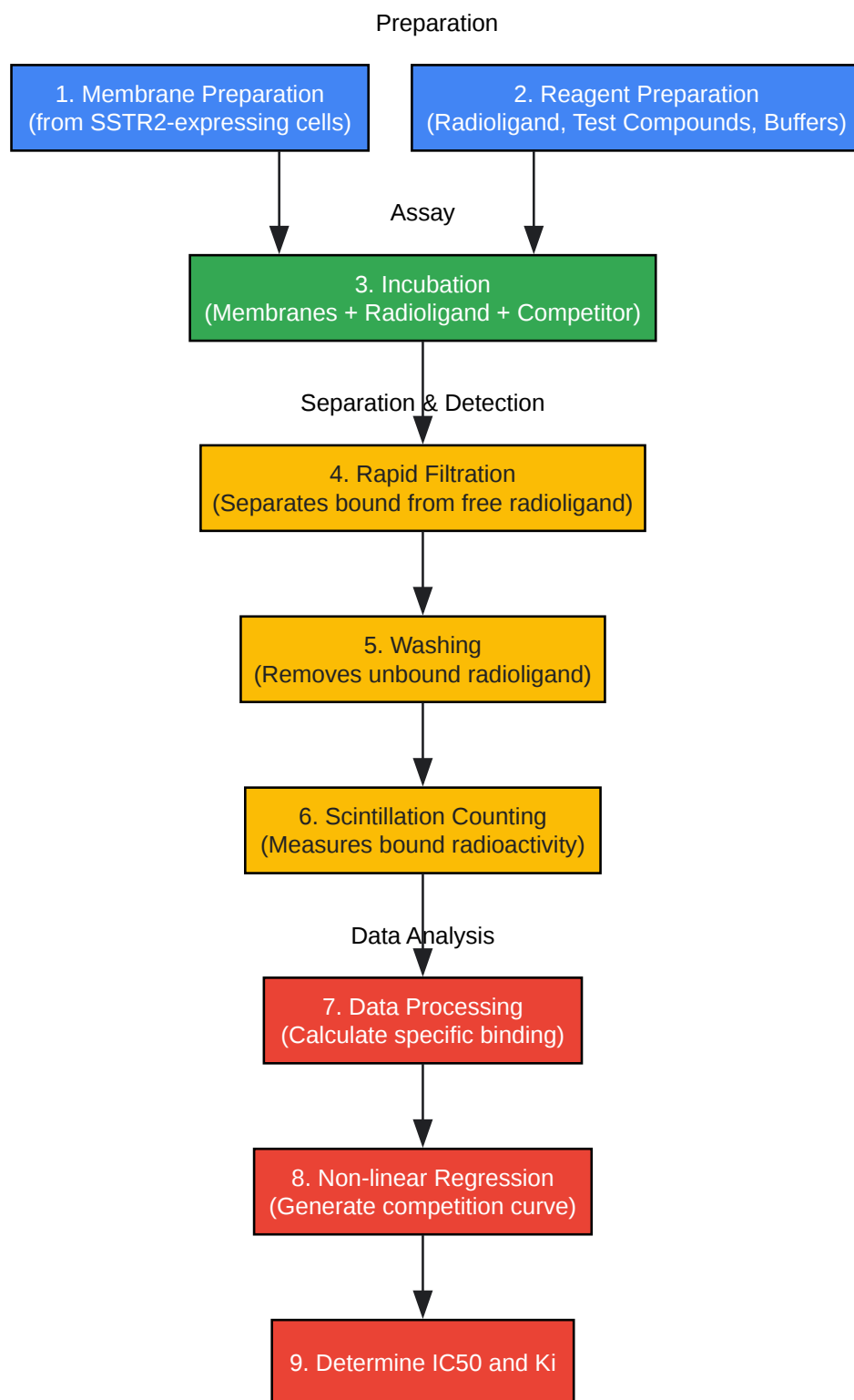
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. Below is a detailed, generalized protocol for a competitive binding assay to determine the IC₅₀ and subsequently the K_i of a test compound for SSTR2.

Materials and Reagents

- Cell Lines: CHO-K1 or HEK293 cells stably transfected with human SSTR2.
- Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Radioligand: [¹²⁵I]Tyr¹¹-Somatostatin-14 or other suitable SSTR2-selective radioligand.
- Test Compound: **[Tyr¹]-Somatostatin-14** or other unlabeled ligands.
- Non-specific Binding Control: A high concentration of an unlabeled SSTR2 ligand (e.g., 1 μM Somatostatin-14 or Octreotide).
- Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Filtration System: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
- Scintillation Counter: For detecting radioactivity.

Experimental Workflow

The workflow for a typical radioligand binding assay involves several key steps from membrane preparation to data analysis.



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Experimental Workflow

Detailed Procedure

- Membrane Preparation:
 - Culture SSTR2-expressing cells to confluence.
 - Harvest cells and homogenize in ice-cold homogenization buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Assay Setup (in a 96-well plate):
 - Total Binding: Add membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled ligand.
 - Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Detection:

- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding as a function of the log concentration of the test compound.
 - Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

[Tyr1]-Somatostatin-14 is a critical tool for studying SSTR2, particularly in the context of radioligand binding assays. While direct quantitative binding affinity data for this specific analog is sparse, comparative data from its parent molecule and other synthetic analogs provide valuable insights into its likely high-affinity interaction with SSTR2. The well-characterized SSTR2 signaling pathways and standardized binding assay protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important receptor-ligand system. Further studies are warranted to definitively quantify the binding kinetics of **[Tyr1]-Somatostatin-14** and its iodinated forms to fully elucidate their pharmacological profile.

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References

- 1. Localization and characterization of somatostatin binding sites in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Tyr1]-Somatostatin-14: An In-Depth Technical Guide to SSTR2 Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619858#tyr1-somatostatin-14-sstr2-binding-affinity]

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